molecular formula C11H20N2O B2613124 2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine CAS No. 1243526-74-0

2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine

Cat. No.: B2613124
CAS No.: 1243526-74-0
M. Wt: 196.294
InChI Key: KGTAWIARLXQJHD-UHFFFAOYSA-N
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Description

2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine is an organic compound with a complex structure that includes a methoxy group, a pyrrole ring, and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a pyrrole derivative with an appropriate alkyl halide, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethanamine chain, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)ethanamine include:

  • 2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propanamine
  • 2-methoxy-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)butanamine

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the presence of the methoxy group and the ethanamine chain

Properties

IUPAC Name

2-methoxy-N-[(1,2,5-trimethylpyrrol-3-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9-7-11(10(2)13(9)3)8-12-5-6-14-4/h7,12H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTAWIARLXQJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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